molecular formula C8H4Br2N2 B11840256 4,7-Dibromoquinazoline

4,7-Dibromoquinazoline

Cat. No.: B11840256
M. Wt: 287.94 g/mol
InChI Key: QAMVODRUMSCWNU-UHFFFAOYSA-N
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Description

4,7-Dibromoquinazoline is a versatile brominated heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry research. The quinazoline core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . The presence of two bromine atoms at the 4 and 7 positions makes this compound particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to systematically build complex molecular architectures for structure-activity relationship (SAR) studies . Quinazoline derivatives are extensively investigated for their potential as therapeutic agents due to their diverse pharmacological profiles. Research has demonstrated that compounds containing the quinazoline moiety exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral activities . The strategic bromination of the quinazoline ring system enhances its utility by providing reactive sites for the introduction of various pharmacophores, which is a critical step in the development of novel enzyme inhibitors, including kinase inhibitors . This compound is intended for use by qualified researchers as a building block in the synthesis of more complex quinazoline derivatives for experimental purposes in drug discovery programs and chemical biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,7-dibromoquinazoline

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H

InChI Key

QAMVODRUMSCWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN=C2Br

Origin of Product

United States

Synthetic Methodologies for 4,7 Dibromoquinazoline and Its Precursors

Established Routes to the Quinazoline (B50416) Nucleus

The fundamental quinazoline ring system can be constructed through several well-established synthetic pathways, primarily involving cyclization reactions.

Cyclocondensation reactions utilizing derivatives of anthranilic acid are among the most common and versatile methods for assembling the quinazoline core. These methods typically involve the reaction of an anthranilic acid derivative with a one-carbon source.

A historically significant method is the Niementowski Quinazolinone Synthesis , where anthranilic acid is heated with an excess of formamide, often at temperatures around 120 °C, to yield 4(3H)-quinazolinone. bu.edu.eg This reaction can be adapted for substituted anthranilic acids to produce a variety of substituted quinazolinones. Modifications to this reaction, such as using microwave irradiation, can significantly reduce reaction times. bu.edu.eg

Another established route involves the direct cyclization of anthranilic acid derivatives with formic acid or its derivatives, such as esters and amides, under various conditions to produce 4(3H)-quinazolines. bu.edu.eg For instance, the condensation of anthranilic acid with orthoesters in the presence of a Brønsted acidic ionic liquid or a heteropolyacid catalyst provides an efficient, one-pot synthesis of 4(3H)-quinazolinones. researchgate.net

The Griess synthesis represents an early method, where the condensation of anthranilic acid and cyanide in ethanol (B145695) leads to 2-ethoxy-4(3H)-quinazolinone. nih.gov This intermediate can then be further reacted to introduce other functional groups. nih.gov

Furthermore, anthranilic acid derivatives can be converted to anthranilamides, which then undergo cyclization with reagents like acetic anhydride (B1165640) to form 3,1-benzoxazinones. Subsequent treatment of these benzoxazinones with ammonia (B1221849) or amines yields the corresponding 4(3H)-quinazolinones. bu.edu.eg

A versatile one-pot approach involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, catalyzed by indium(III) or bismuth(III) salts. In this process, the nitro group is reduced, and the resulting anthranilic acid derivative undergoes a Niementowski-type cyclocondensation to form the quinazolinone. arkat-usa.org

Table 1: Cyclocondensation Reactions for Quinazoline Synthesis

Starting Material Reagent(s) Product Reference(s)
Anthranilic acid Formamide 4(3H)-Quinazolinone bu.edu.eg
Anthranilic acid, Amine Orthoester, Heteropolyacid 3-Substituted-4(3H)-quinazolinone researchgate.net
2-Nitrobenzoic acid Formamide, In(III) or Bi(III) salt 4(3H)-Quinazolinone arkat-usa.org

Oxidative cyclocondensation methods provide an alternative strategy for quinazoline synthesis, often praised for their high atom efficiency. These reactions typically start from more reduced precursors and employ an oxidant to drive the cyclization and aromatization steps.

A notable example is the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles, using air as the oxidant. rsc.org This method is highly atom-efficient for producing 2-substituted quinazolines. rsc.org Similarly, a transition-metal-free approach utilizes readily available N,N-dimethyl enaminones and o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to synthesize quinolines, a related class of heterocycles, via direct oxidative cyclocondensation. frontiersin.orgfrontiersin.org

Iodine has been effectively used as a promoter for the oxidative cyclocondensation of 2-aminobenzamide (B116534) with aldehydes to form 2-substituted quinazolin-4(3H)-ones. mdpi.com This reaction proceeds via dehydrogenation of an intermediate 2,3-dihydroquinazolin-4(1H)-one. mdpi.comnih.gov Molecular iodine also catalyzes the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org

A green chemistry approach involves the salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov This metal-free method proceeds through oxidative imine formation, intermolecular condensation, intramolecular cyclization, and finally aromatization to afford 2-arylquinazolines. nih.gov

Targeted Bromination Strategies for Dibromoquinazoline Formation

The introduction of bromine atoms onto the quinazoline scaffold is a key step in the synthesis of compounds like 4,7-dibromoquinazoline. Bromination can occur on the benzenoid ring of the quinazoline system, and the position of bromination is dictated by the directing effects of existing substituents and the reaction conditions.

The synthesis of dibromoquinazoline isomers provides insight into bromination strategies. For example, 2,4-dibromoquinazoline can be synthesized from benzoyleneurea (B46494) by heating with phosphorus oxybromide. thieme-connect.de This reaction results in the halogenation of both the 2 and 4 positions of the quinazoline ring. thieme-connect.de

The synthesis of 6,8-dibromoquinazolines often starts from 3,5-dibromoanthranilic acid. This precursor can be reacted with acetic anhydride to form 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone. derpharmachemica.com This benzoxazinone (B8607429) serves as a versatile intermediate that can be reacted with various nitrogen nucleophiles, such as hydrazine (B178648) hydrate (B1144303) or sulfa drugs, to yield a range of 2,3-disubstituted 6,8-dibromoquinazolin-4(3H)-ones. derpharmachemica.comresearchgate.net

Another route to 6,8-dibrominated quinazolines involves the iodine-promoted cyclocondensation of 2-amino-3,5-dibromobenzamide (B176797) with various benzaldehyde (B42025) derivatives. mdpi.comnih.gov This reaction directly furnishes 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. mdpi.comnih.gov These quinazolinones are crucial precursors for further derivatization, such as conversion to the corresponding 4-chloro derivatives. mdpi.comnih.gov

Table 2: Synthesis of Dibromoquinazoline Isomers

Precursor(s) Reagent(s) Product Reference(s)
Benzoyleneurea Phosphorus oxybromide 2,4-Dibromoquinazoline thieme-connect.de
3,5-Dibromoanthranilic acid Acetic anhydride 2-Methyl-6,8-dibromo-(4H)-3,1-benzoxazinone derpharmachemica.com

Preparation of Key Precursors for this compound Derivatization

The 4-position of the quinazoline ring is particularly reactive and serves as a key handle for introducing a wide variety of substituents. The conversion of a 4-oxo group to a 4-chloro group is a common and critical transformation.

The preparation of 4-chloroquinazolines is typically achieved by the chlorination of the corresponding 4(3H)-quinazolinones. The reactivity of the 4-chloro group towards nucleophilic substitution makes these compounds highly valuable intermediates. nih.govscispace.com

Common chlorinating agents include phosphorus oxychloride (POCl₃), often used in excess and at reflux temperatures. nih.gov Thionyl chloride (SOCl₂), particularly in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent system for this transformation. nih.govnih.govresearchgate.net The use of thionyl chloride with DMF has been shown to be highly effective for the synthesis of 2-aryl-6,8-dibromo-4-chloroquinazolines from their quinazolinone precursors in high yield and purity. nih.gov

Other reagent systems that have been employed for the chlorination of 4(3H)-quinazolinone include combinations of triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid. nih.govnih.gov For example, the reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to give 4-chloroquinazoline (B184009) in high yield. nih.gov

The synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline has been achieved through the chlorination of the corresponding 6,8-dibromo-4-oxoquinazoline analog using a mixture of phosphorus oxychloride. chem-soc.sinih.gov This highlights the utility of chlorination reactions even in the presence of other functional groups and existing halogen substituents.

Table 3: Chlorination of Quinazolinones

Substrate Chlorinating Agent(s) Product Reference(s)
4(3H)-Quinazolinone Phosphorus oxychloride (POCl₃) 4-Chloroquinazoline nih.gov
4(3H)-Quinazolinone Thionyl chloride (SOCl₂), DMF 4-Chloroquinazoline nih.govnih.govresearchgate.net
4(3H)-Quinazolinone Triphenylphosphine, Trichloroisocyanuric acid 4-Chloroquinazoline nih.gov
2-Aryl-6,8-dibromoquinazolin-4(3H)-one Thionyl chloride (SOCl₂), DMF 2-Aryl-6,8-dibromo-4-chloroquinazoline nih.gov

Synthesis of Other Functionalized Quinazoline Building Blocks

The synthesis of diverse quinazoline building blocks is crucial for developing new therapeutic agents and functional materials. Research has established numerous protocols for creating quinazolines with various functional groups and substitution patterns. These building blocks serve as versatile scaffolds for further chemical modification.

A primary strategy involves the synthesis of substituted quinazolin-4(3H)-ones from corresponding 2-aminobenzoic acids. For instance, a range of 2-chloromethyl-quinazolin-4(3H)-ones bearing different substituents on the benzene (B151609) ring have been synthesized from substituted 2-aminobenzoic acids. nih.gov

Precursor (Substituted 2-Aminobenzoic Acid)Resulting Functionalized Quinazolin-4(3H)-oneReference
5-Bromo-2-aminobenzoic acid2-Chloromethyl-6-bromoquinazolin-4(3H)-one nih.gov
4-Bromo-2-aminobenzoic acid2-Chloromethyl-7-bromoquinazolin-4(3H)-one nih.gov
4-Fluoro-2-aminobenzoic acid2-Chloromethyl-7-fluoroquinazolin-4(3H)-one nih.gov
4-Trifluoromethyl-2-aminobenzoic acid2-Chloromethyl-7-trifluoromethylquinazolin-4(3H)-one nih.gov

Another important class of building blocks is the di-halogenated quinazolines. The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone , a key intermediate for the anticoccidial drug halofuginone, has been reported from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate (B1210297) in a one-step reaction. google.com Alternative routes starting from 3-chlorotoluene (B144806) have also been developed. researchgate.netresearchgate.net

Furthermore, the synthesis of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones is accomplished through the iodine-catalyzed reaction of 2-amino-3,5-dibromobenzamide with various benzaldehyde derivatives. These intermediates can be readily converted to the highly reactive 2-aryl-4-chloro-6,8-dibromoquinazolines using thionyl chloride, which then serve as substrates for cross-coupling reactions to introduce further diversity. nih.gov

Aldehyde ReactantResulting 2-Aryl-6,8-dibromoquinazolin-4(3H)-oneYieldReference
4-Fluorobenzaldehyde6,8-Dibromo-2-(4-fluorophenyl)quinazolin-4(3H)-one89% nih.gov
4-Chlorobenzaldehyde6,8-Dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one94% nih.gov

The versatility of these halogenated quinazoline building blocks is showcased in their use in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which allow for the introduction of aryl, and alkyl groups, leading to a vast library of polysubstituted quinazolines. nih.govmdpi.com

Advanced Reaction Chemistry and Mechanistic Investigations of 4,7 Dibromoquinazoline

Nucleophilic Displacement Reactions at Bromine-Substituted Centers

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinazolines. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, particularly at the C4 position. The bromine atom at this position in 4,7-dibromoquinazoline is markedly more labile than the one at C7, allowing for selective displacement.

The introduction of amino groups onto the quinazoline (B50416) scaffold is a common strategy in the development of biologically active molecules. The reaction of this compound with various amines is expected to proceed with high regioselectivity at the C4 position. While direct displacement of the C4-bromide is feasible, a more common synthetic route involves the initial conversion of the corresponding quinazolinone to a 4-chloro-7-bromoquinazoline, as the chloride is a superior leaving group for SNAr reactions.

Research on related 6-bromo-4-chloroquinazolines demonstrates that reaction with a range of substituted anilines in solvents like 2-propanol or acetonitrile (B52724) proceeds smoothly to afford the corresponding 4-anilino-6-bromoquinazoline derivatives. This high selectivity for the C4 position is a cornerstone of quinazoline chemistry. Similarly, palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation, and it is also anticipated to show high selectivity for the more activated C4 position of this compound.

Table 1: Representative Amination Reactions on Haloquinazolines This table presents data from analogous haloquinazolines to illustrate the expected reactivity of the C4 position.

Starting Material Amine Catalyst/Base Solvent Product Yield Reference
6-Bromo-4-chloroquinazoline 4-Bromoaniline None 2-Propanol 6-Bromo-N-(4-bromophenyl)quinazolin-4-amine 89%
6-Bromo-4-chloroquinazoline 2,4-Difluoroaniline None Acetonitrile 6-Bromo-N-(2,4-difluorophenyl)quinazolin-4-amine 88%
2,4-Dichloro-6-methylquinazoline Methylamine None Ethanol (B145695) 2-Chloro-N,6-dimethylquinazolin-4-amine 66%

Beyond amines, a variety of other nitrogen and carbon nucleophiles can be employed to functionalize the C4 position. Studies on 6,8-dibromo-4-chloroquinazoline (B1626665) show that it readily reacts with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) and sulfa drugs, as well as carbon nucleophiles, to yield 4-substituted derivatives. This provides strong evidence that this compound would undergo selective substitution at the C4-bromo position when treated with nucleophiles such as sodium azide, potassium cyanide, or organolithium reagents. The resulting 4-azido, 4-cyano, or 4-alkyl/aryl derivatives retain the C7-bromo group for subsequent chemical transformations.

The reaction with hydrazine is particularly useful, as the resulting 4-hydrazinylquinazoline can serve as a key intermediate for the construction of fused heterocyclic systems, such as triazolo[4,3-c]quinazolines.

Metal-Catalyzed Cross-Coupling Reactions as Strategic Functionalization Pathways

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, these reactions provide a powerful toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds, again leveraging the differential reactivity of the C4 and C7 positions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for creating C-C bonds. In the context of di- or trihaloquinazolines, the reaction demonstrates high regioselectivity, favoring the most electrophilic C4 position. For instance, the Suzuki-Miyaura coupling of 2,4,7-trichloroquinazoline (B1295576) with various arylboronic acids results in exclusive substitution at the C4 position.

This principle is directly applicable to this compound. A reaction with one equivalent of a boronic acid, catalyzed by a palladium(0) complex such as Pd(PPh₃)₄ with a base like Na₂CO₃ or K₂CO₃, is expected to yield the 4-aryl-7-bromoquinazoline product selectively. The remaining C7-bromo group can then undergo a second, distinct Suzuki-Miyaura coupling, allowing for the controlled synthesis of unsymmetrically disubstituted 4,7-diarylquinazolines. Studies on related 2-aryl-6,8-dibromoquinazolines have shown that once the C4 position is functionalized, subsequent Suzuki couplings on the remaining bromines can occur, confirming the viability of a stepwise approach.

Table 2: Regioselective Suzuki-Miyaura Coupling on Polyhalo-N-heterocycles This table presents data from analogous systems to illustrate the C4-selectivity.

Starting Material Boronic Acid Catalyst Base Product Yield Reference
2,4,6-Trichloropyrido[2,3-d]pyrimidine p-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ 2,6-Dichloro-4-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine 83%
4,7-Dichloro-6-nitroquinazoline 4-Chlorophenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 4-(4-Chlorophenyl)-7-chloro-6-nitroquinazoline 78%

The Sonogashira coupling reaction provides a direct method for introducing alkyne moieties onto the quinazoline core by reacting a haloquinazoline with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. Similar to other palladium-catalyzed reactions, the Sonogashira coupling exhibits high regioselectivity for the C4 position of polyhaloquinazolines.

A seminal study on 2-aryl-6,8-dibromo-4-chloroquinazolines demonstrated that Sonogashira coupling with terminal alkynes like phenylacetylene (B144264) occurred exclusively at the C4 position, affording 2-aryl-4-alkynyl-6,8-dibromoquinazolines in good yields. The C-Br bonds at the C6 and C8 positions remained intact under the reaction conditions. This finding strongly supports the prediction that this compound will react selectively at the C4-bromo position to yield 4-alkynyl-7-bromoquinazolines. These products are valuable intermediates, as the alkyne and the remaining bromine can be further elaborated.

Table 3: C4-Selective Sonogashira Coupling on a Dibromo-4-chloroquinazoline This table illustrates the exclusive reactivity of the C4 position.

Starting Material Alkyne Catalyst System Base Product Yield Reference
2-Phenyl-6,8-dibromo-4-chloroquinazoline Phenylacetylene Pd(PPh₃)₄, CuI Cs₂CO₃ 2-Phenyl-4-(phenylethynyl)-6,8-dibromoquinazoline 70%
2-(4-Chlorophenyl)-6,8-dibromo-4-chloroquinazoline Phenylacetylene Pd(PPh₃)₄, CuI Cs₂CO₃ 2-(4-Chlorophenyl)-4-(phenylethynyl)-6,8-dibromoquinazoline 72%
2-Phenyl-6,8-dibromo-4-chloroquinazoline 2-Ethynylpyridine Pd(PPh₃)₄, CuI Cs₂CO₃ 2-Phenyl-4-(pyridin-2-ylethynyl)-6,8-dibromoquinazoline 65%

The Stille reaction, which couples an organostannane reagent with an organic halide, is another effective method for C-C bond formation. While highly versatile, achieving high regioselectivity in Stille couplings with polyhalogenated substrates can be more challenging compared to Suzuki or Sonogashira reactions and is often highly dependent on the specific catalyst, ligands, and reaction conditions used. For 6-bromo-2,4-dichloroquinazoline, Stille coupling resulted in a mixture of C4 and C6 substituted products, although the C4-coupled product was major. This suggests that for this compound, a Stille reaction would likely favor the C4 position, but optimization would be crucial to minimize side products.

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene), are also expected to proceed with a preference for the C4 position of this compound, providing access to 4-alkenyl-7-bromoquinazolines. These reactions collectively underscore the utility of this compound as a platform for creating diverse molecular architectures through controlled, stepwise functionalization.

Intramolecular Cyclization and Annulation Reactions Forming Fused Systems

Intramolecular cyclization and annulation reactions are powerful strategies for building complex molecular architectures from simpler precursors. In the context of this compound, these reactions leverage the existing ring system to construct fused heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Triazoloquinazoline Derivatives

The fusion of a triazole ring to the quinazoline core gives rise to triazoloquinazolines, a class of compounds known for a variety of pharmacological applications. nih.gov A key synthetic route to these derivatives begins with a functionalized dibromoquinazoline precursor.

Detailed research has demonstrated a pathway starting from a 2-carboxyvinyl-6,8-dibromoquinazolin-4(3H)-one. This starting material is first chlorinated, typically using phosphorus oxychloride, to yield 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline. nih.gov This chlorinated intermediate is significantly more reactive. The crucial step towards the triazole ring formation involves the reaction of this chloro-derivative with hydrazine hydrate. nih.gov This reaction substitutes the chlorine atom at the C-4 position to form a hydrazinylquinazoline intermediate.

Subsequent condensation of this intermediate with various aromatic aldehydes leads to the intramolecular cyclization and formation of a fused 1,2,4-triazole (B32235) ring. This process furnishes a series of 5-substituted- zjxu.edu.cnresearchgate.netresearchgate.nettriazoloquinazoline derivatives. nih.gov Alternatively, reacting the hydrazinyl intermediate with an acyl hydrazide, such as acetyl hydrazide, can also yield a fused triazoloquinazoline system. nih.gov

Starting Material Precursor Key Intermediate Reagents for Cyclization Fused Product Class Ref.

Formation of Other Fused Heterocyclic Architectures

Beyond triazoles, the reactive nature of halogenated quinazolines allows for the synthesis of other diverse fused systems through annulation, which is the formation of a new ring onto a pre-existing one.

Utilizing the same 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline intermediate, different nucleophiles can lead to alternative fused architectures. The reaction of the C-4 chloro position with various amines can produce derivatives of 4-heteroarylquinazoline, and in some cases, can lead to further cyclization to form a fused quinazolino[4,3-c]quinazoline system. nih.gov This transformation highlights the versatility of the C-4 position, activated by the adjacent ring nitrogen, as a key site for initiating annulation cascades. mdpi.com The specific structure of the resulting fused system is dependent on the nature of the amine used in the reaction.

Intermediate Reactant Fused System Formed Ref.
2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline Various Amines Fused quinazolino[4,3-c]quinazoline nih.gov

C-H Bond Functionalization and Unconventional Reactivity Approaches

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials like organohalides or organometallics. acsgcipr.orgnih.gov The quinazoline scaffold presents several C-H bonds that can be targeted for such transformations.

The reactivity of the quinazoline ring system is heavily influenced by the two nitrogen atoms. Electron density calculations show significant electron depletion at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. thieme-connect.de Conversely, the C-H bonds on the fused benzene (B151609) ring (C-5, C-6, and C-8, as C-7 is brominated in the target compound) are more electron-rich and thus targets for electrophilic or metal-catalyzed C-H activation. thieme-connect.de

Recent advances have focused on transition-metal-catalyzed C-H functionalization of the quinazoline core. zjxu.edu.cn Ruthenium(II)-carboxylate catalyst systems, for example, have been shown to effectively direct the ortho-arylation of 2-aryl-substituted quinazolines. researchgate.net In these reactions, the quinazoline nitrogen acts as a directing group, guiding the metal catalyst to activate a nearby C-H bond for coupling with an aryl halide. While these studies often use simpler quinazolines, the principles are applicable to the this compound system. However, a significant challenge in applying C-H activation to this compound is the competing reactivity of the C-Br bonds, which are highly susceptible to oxidative addition in many catalytic cycles (e.g., Suzuki or Sonogashira couplings). mdpi.com

Developing selective C-H functionalization methods in the presence of these reactive C-Br bonds represents an unconventional and advanced approach. Such a strategy would require careful selection of a catalyst system that preferentially activates a specific C-H bond over the C-Br bonds. This remains a significant challenge, and achieving such selectivity would unlock new pathways for elaborating the this compound core, allowing for the late-stage introduction of functional groups at positions not accessible through classical cross-coupling chemistry. Research in this area focuses on fine-tuning catalyst and ligand properties to control the regioselectivity of these complex transformations. zjxu.edu.cnresearchgate.net

Strategic Derivatization and Functionalization of 4,7 Dibromoquinazoline

Design Principles for Derivatization to Enhance Synthetic Utility

Key design principles include:

Exploitation of Electronic Effects: The quinazoline (B50416) ring, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, possesses a unique electronic landscape. researchgate.net The nitrogen atoms within the pyrimidine ring influence the reactivity of the substituent positions. Specifically, the C-4 position is activated by the adjacent nitrogen atom (α-nitrogen effect), making it more susceptible to nucleophilic substitution and certain metal-catalyzed cross-coupling reactions compared to the C-7 position. mdpi.com Theoretical calculations have shown that while the C(4)-Cl bond in a related haloquinazoline is strong, it is highly activated due to this α-nitrogen effect and coordination of the palladium catalyst with the N-3 lone pair during the oxidative addition step. mdpi.com

Steric Hindrance: The steric environment around the C-4 and C-7 positions can be exploited to direct the regioselectivity of reactions. While the C-4 position is electronically activated, its proximity to the pyrimidine ring can introduce steric constraints, which can be a factor in the choice of reagents and reaction conditions.

Sequential Reactions: The presence of two distinct bromine atoms allows for sequential or one-pot multi-step reactions. This enables the introduction of different functionalities at the C-4 and C-7 positions, leading to the construction of complex, unsymmetrical poly-substituted quinazolines. researchgate.netnih.gov

Directing Group Strategies: In some cases, the introduction of a directing group can be employed to achieve site-selective functionalization at otherwise less reactive positions. This is a common strategy in C-H activation chemistry and can be adapted for halo-heterocycles. rsc.org

Selective Functionalization at Bromine Positions (C-4 and C-7)

The ability to selectively functionalize either the C-4 or C-7 position of 4,7-dibromoquinazoline is crucial for its synthetic utility. This selectivity is typically achieved by tuning reaction conditions and choosing appropriate catalysts and reagents.

The C-4 position is generally more reactive towards nucleophilic substitution and certain cross-coupling reactions due to the activating effect of the adjacent nitrogen atom. mdpi.com For instance, in related 2-aryl-4-chloro-6,8-dibromoquinazolines, Sonogashira cross-coupling with terminal acetylenes occurs exclusively at the C-4 position, replacing the chlorine atom. mdpi.com This enhanced reactivity of the C-4 position is a common feature in quinazoline chemistry. mdpi.com

Conversely, functionalization at the C-7 position often requires more forcing conditions or a different catalytic system once the C-4 position has been modified. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed for the functionalization of the C-7 bromo group. mdpi.comresearchgate.net The choice of palladium catalyst and ligands can significantly influence the outcome of these reactions.

In instances of multi-halogenated quinazolines, a temporary deactivation of a more reactive position can be a viable strategy. For example, in 2,4,7-trichloroquinazoline (B1295576), the C-4 position was temporarily deactivated with a thioether to allow for regioselective arylation at the C-2 position. researchgate.net A similar principle could be applied to this compound to control the sequence of functionalization.

Introduction of Diverse Chemical Moieties (e.g., aryl, alkenyl, amino, heterocyclic)

This compound serves as a versatile scaffold for the introduction of a wide array of chemical moieties, leading to compounds with diverse biological and photophysical properties. mdpi.comresearchgate.net

Aryl Groups: The introduction of aryl groups is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netmdpi.com This reaction involves the coupling of the bromoquinazoline with an arylboronic acid in the presence of a palladium catalyst and a base. This method has been used to synthesize various 2,6,8-triaryl-4-(phenylethynyl)quinazolines from 2-aryl-6,8-dibromo-4-chloroquinazoline precursors. researchgate.net

Alkenyl Groups: Alkenyl moieties can be introduced via the Heck reaction, another palladium-catalyzed cross-coupling method that couples the halide with an alkene. mdpi.com This reaction is a powerful tool for constructing C-C double bonds.

Amino Groups: The C-4 position of halo-quinazolines is particularly susceptible to nucleophilic aromatic substitution by amines. This reaction is often used to introduce anilino groups, a key structural feature in many tyrosine kinase inhibitors. mdpi.comnih.gov While direct amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-fluoroaniline (B1664137) proved challenging under various conditions, the desired 4-anilinoquinazoline (B1210976) was formed in a tetrahydrofuran-isopropyl alcohol mixture under reflux. nih.gov

Heterocyclic Moieties: A wide range of heterocyclic groups can be introduced at either the C-4 or C-7 position. tezu.ernet.in This can be achieved through various cross-coupling reactions, such as the Stille reaction (using organostannanes) or the Suzuki-Miyaura reaction (using heterocyclic boronic acids). mdpi.com The introduction of heterocyclic moieties is of significant interest as they are present in a large number of biologically active compounds. tezu.ernet.in For example, the synthesis of 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines has been reported, which can then undergo further functionalization to introduce heterocyclic groups. researchgate.net

Table 1: Examples of Functionalization Reactions on Halogenated Quinazolines

Starting Material Reagent(s) Reaction Type Product Type
2-Aryl-4-chloro-6,8-dibromoquinazolines Terminal acetylenes, Pd catalyst, CuI Sonogashira Coupling 4-Alkynyl-6,8-dibromoquinazolines mdpi.com
2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines Arylboronic acids, Pd catalyst, base Suzuki-Miyaura Coupling 2,6,8-Triaryl-4-(phenylethynyl)quinazolines researchgate.net
2,4-Dichloro-6,7-dimethoxyquinazoline tert-Butylmagnesium chloride, CuI Grignard Coupling 4-tert-Butyl-2-chloro-6,7-dimethoxyquinazoline mdpi.com
2-Aryl-6-bromo-4-chloro-8-iodoquinazolines 3-Fluoroaniline Nucleophilic Aromatic Substitution 2-Aryl-4-(3-fluoroanilino)-6-bromo-8-iodoquinazolines nih.gov

Multi-Step and One-Pot Derivatization Sequences

The differential reactivity of the bromine atoms at the C-4 and C-7 positions of this compound makes it an ideal substrate for multi-step and one-pot derivatization sequences. These approaches allow for the controlled and sequential introduction of different substituents, leading to the efficient synthesis of complex molecules. mdpi.com

A one-pot, three-step reaction sequence has been described for the synthesis of unsymmetrical polycarbo-substituted 4-anilinoquinazolines starting from 2-aryl-6-bromo-8-iodoquinazolines. researchgate.netnih.gov This sequence involves an initial amination at the C-4 position, followed by a double cross-coupling reaction (such as a bis-Suzuki, Sonogashira/Stille, or Sonogashira/Suzuki-Miyaura) to functionalize the C-6 and C-8 positions. researchgate.netnih.gov This highlights the potential for similar one-pot strategies starting from this compound.

The synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines from 2-aryl-4-chloro-6,8-dibromoquinazolines is another example of a multi-step sequence. researchgate.net This involves an initial Sonogashira coupling at the C-4 position, followed by a Suzuki coupling at the C-6 and C-8 positions. researchgate.net

The development of one-pot derivatization methods, which integrate derivatization and extraction into a single step, offers advantages in terms of speed and efficiency. nih.gov While the cited example is in the context of sample analysis, the principle of combining reaction steps is highly relevant to synthetic chemistry.

Methodologies for Creating Poly-Substituted Quinazoline Frameworks

The creation of poly-substituted quinazoline frameworks from this compound relies heavily on the strategic application of metal-catalyzed cross-coupling reactions. researchgate.net These methods provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds.

Key methodologies include:

Sequential Cross-Coupling: As discussed, the differential reactivity of the C-4 and C-7 positions allows for a sequential cross-coupling strategy. This typically involves the initial, more facile reaction at the C-4 position, followed by a subsequent cross-coupling at the C-7 position under potentially different reaction conditions. mdpi.com

One-Pot Multi-Component Reactions: The development of one-pot reactions where multiple components are combined to build the poly-substituted quinazoline framework in a single operation is a highly efficient approach. researchgate.netnih.gov

Divergent Synthesis: this compound can serve as a common intermediate in a divergent synthetic strategy. A core, functionalized quinazoline can be prepared and then subjected to a variety of different reaction conditions to generate a library of related but structurally distinct compounds.

Post-Modification of Introduced Substituents: Once aryl, alkenyl, or other groups have been introduced, they can be further modified to create even more complex structures. For example, an introduced alkyne can undergo click chemistry or further cross-coupling reactions.

The synthesis of novel, unsymmetrical polycarbo-substituted 4-anilinoquinazolines from 2-aryl-6-bromo-8-iodoquinazolines via one-pot, three-step reaction sequences showcases a powerful methodology for creating highly substituted quinazolines. researchgate.netnih.gov This approach combines an initial amination with subsequent double cross-coupling reactions, demonstrating the feasibility of creating complex molecular architectures from multi-halogenated quinazoline precursors. researchgate.netnih.gov

Sophisticated Analytical and Spectroscopic Characterization of 4,7 Dibromoquinazoline Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of 4,7-Dibromoquinazoline, providing detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to map the carbon skeleton and the positions of hydrogen atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms in the quinazoline (B50416) ring and the bromine substituents. Protons closer to these electronegative atoms will appear further downfield. The protons on the benzene (B151609) ring (H-5, H-6, H-8) and the pyrimidine (B1678525) ring (H-2) will exhibit characteristic splitting patterns (e.g., doublets, singlets) due to spin-spin coupling with adjacent protons. Aromatic protons typically resonate in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Carbons bonded to bromine (C-4 and C-7) will be significantly affected. The general expected chemical shift regions are crucial for assignment. osti.gov The carbon atoms of the quinazoline ring system typically appear in the aromatic region of the spectrum (approximately 110-165 ppm). columbia.educam.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on structure and typical ranges. Actual experimental values may vary based on solvent and other conditions.

Atom TypePositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HH-2~8.5 - 9.0Singlet (s)
¹HH-5~8.0 - 8.4Doublet (d)
¹HH-6~7.6 - 7.9Doublet (d)
¹HH-8~8.2 - 8.6Singlet (s)
¹³CC-2~150 - 155-
¹³CC-4~145 - 150-
¹³CC-4a~125 - 130-
¹³CC-5~128 - 132-
¹³CC-6~130 - 135-
¹³CC-7~120 - 125-
¹³CC-8~127 - 131-
¹³CC-8a~150 - 155-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. cam.ac.ukvscht.cz The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic system and carbon-bromine bonds.

Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region. cam.ac.uk

C=N and C=C Stretching: The quinazoline ring contains both C=N and C=C bonds, which give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ range. vscht.cz

C-Br Stretching: The carbon-bromine bonds will produce strong absorptions in the fingerprint region of the spectrum, typically below 700 cm⁻¹. cam.ac.uk

Table 2: Characteristic Infrared Absorption Bands for this compound Note: These are predicted values based on typical functional group absorption regions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAr-H3050 - 3150Medium to Weak
Aromatic C=C StretchQuinazoline Ring1580 - 1620Medium
C=N StretchQuinazoline Ring1550 - 1590Medium
Aromatic C=C StretchQuinazoline Ring1450 - 1500Medium
C-Br StretchAr-Br500 - 700Strong

Mass Spectrometry (MS) and Derivatization Strategies for Enhanced Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. ucl.ac.uk

For this compound (C₈H₄Br₂N₂), the presence of two bromine atoms is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov Consequently, the molecular ion peak in the mass spectrum will appear as a characteristic cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. kaust.edu.sa

Electron impact mass spectrometry (EI-MS) of dibromoquinazoline derivatives typically shows the molecular ion cluster, followed by fragmentation. kaust.edu.sa Common fragmentation pathways include the sequential loss of bromine atoms (Br•) and the cleavage of the quinazoline ring system. kaust.edu.sahmdb.ca

No specific derivatization strategies are commonly required for the analysis of this compound itself, as it is sufficiently volatile and stable for standard MS techniques.

Table 3: Predicted Molecular Ion Cluster for this compound in Mass Spectrometry

IonIsotopic CompositionExpected m/zExpected Relative Intensity
[M]⁺C₈H₄(⁷⁹Br)₂N₂285.88~25% (normalized to [M+2]⁺ at 50%)
[M+2]⁺C₈H₄(⁷⁹Br)(⁸¹Br)N₂287.88~50% (Base Peak of Cluster)
[M+4]⁺C₈H₄(⁸¹Br)₂N₂289.88~25% (normalized to [M+2]⁺ at 50%)

Diffraction Methods for Crystalline Structure Analysis

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of structure.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. datacc.org This technique involves directing X-rays at a single, high-quality crystal of this compound. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom in three-dimensional space.

A successful crystallographic analysis of this compound would yield critical data, including:

Unit Cell Parameters: The dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice. d-nb.info

Space Group: The mathematical description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the quinazoline structure and the positions of the bromine atoms.

Table 4: Information Provided by Single-Crystal X-ray Diffraction

ParameterDescription
Crystal SystemThe classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry of the crystal lattice and the asymmetric unit.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal.
Z ValueThe number of molecules per unit cell.
Atomic CoordinatesThe precise position of each atom within the unit cell.

Advanced Microscopy for Morphological and Elemental Analysis

While spectroscopic and diffraction methods probe the molecular level, advanced microscopy techniques can be used to characterize the macroscopic and microscopic properties of solid this compound. Techniques like Scanning Electron Microscopy (SEM) could be employed to study the crystal habit, morphology (shape and size), and surface topography of the crystalline powder. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can perform elemental analysis, confirming the presence and distribution of bromine across the crystal surface. Transmission Electron Microscopy (TEM) could provide even higher resolution images of the material's internal structure if prepared appropriately, though this is less common for small organic molecules. These methods are particularly useful in materials science applications to ensure consistency and quality of the crystalline product.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high resolution. esrf.fr When applied to this compound, SEM analysis would typically be performed on a crystalline or powdered sample to investigate its particle size, shape, and surface features. The resulting images can reveal details about the crystal habit, aggregation, and any morphological defects.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. mdpi.comeurobioimaging-access.eu By bombarding the sample with the electron beam, characteristic X-rays are emitted from the constituent atoms. researchgate.net The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. mdpi.com For this compound (C₈H₄Br₂N₂), an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Bromine (Br). The relative intensities of these peaks can be used to determine the elemental weight and atomic percentages, confirming the stoichiometry of the compound.

Hypothetical EDX Data for this compound:

ElementWeight %Atomic %
Carbon (C)33.1444.45
Nitrogen (N)9.6711.11
Bromine (Br)55.1922.22
Totals 100

This table represents theoretical values calculated from the molecular formula of this compound and serves as an example of the data that would be obtained from an EDX analysis.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, capable of revealing the internal structure of materials at the nanoscale. springernature.com For the analysis of this compound, a sample would need to be prepared as an ultrathin section, typically by dispersing the crystalline powder onto a TEM grid. TEM analysis can provide detailed information on the crystal lattice, including the identification of crystallographic planes and the presence of any dislocations or defects. High-resolution TEM (HR-TEM) could potentially visualize the arrangement of molecules within the crystal lattice. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure and symmetry of the material.

X-ray Absorption Spectroscopy (XAS) for Electronic State Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. lightsource.calibretexts.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org For this compound, XAS at the Bromine (Br) K-edge would be particularly informative.

The XANES region of the spectrum, which encompasses the absorption edge and extends about 50 eV above it, is highly sensitive to the oxidation state and coordination environment of the absorbing atom. uu.nlnih.gov The energy of the absorption edge shifts with the oxidation state of the atom; a higher oxidation state results in a higher edge energy. uu.nl Analysis of the Br K-edge XANES spectrum of this compound would confirm the -1 oxidation state of the bromine atoms. Furthermore, the features in the XANES spectrum are characteristic of the local geometry around the bromine atom, including the C-Br bond and interactions with neighboring molecules. Studies on other hydrobromide salts have demonstrated that XANES spectroscopy can effectively discriminate between different crystal forms and local atomic arrangements of bromine. nist.gov

Illustrative XANES Features for Bromine-Containing Compounds:

Compound TypeExpected Br K-edge Position (eV)Key Spectral Features
Ionic Bromide (e.g., KBr)Reference energySharp white line indicative of a more ionic character.
Covalent Bromo-organicHigher energy than ionic Br⁻Pre-edge features and a broader white line, reflecting the covalent nature of the C-Br bond and the local density of unoccupied states.
This compound~13474 eVSpecific pre-edge and near-edge features determined by the electronic structure of the quinazoline ring and the C-Br bond.

This table provides a generalized illustration of expected XANES features. The exact edge position for this compound would need to be determined experimentally.

The EXAFS region extends from about 50 eV to 1000 eV above the absorption edge and contains information about the local atomic environment of the absorbing atom. synchrotron.org.au The oscillations in the EXAFS spectrum are caused by the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. nih.gov Analysis of the EXAFS data can provide precise information on the coordination numbers, distances, and types of atoms in the immediate vicinity of the bromine atoms in this compound. synchrotron.org.au Specifically, it would allow for the accurate determination of the Br-C bond length.

Expected Structural Parameters from EXAFS Analysis of this compound:

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Br-C1~1.89(To be determined)
Br...C (neighboring)(To be determined)(To be determined)(To be determined)
Br...N (neighboring)(To be determined)(To be determined)(To be determined)

This table illustrates the type of structural information that can be extracted from EXAFS data. The values are based on typical bond lengths and would be refined through experimental data fitting.

Other Advanced Characterization Techniques (e.g., Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide detailed information on the chemical environment of the carbon, nitrogen, and bromine atoms. The binding energies of the core-level electrons (e.g., C 1s, N 1s, Br 3d) are sensitive to the local chemical bonding. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the benzene ring and those in the pyrimidine ring, as well as the carbons directly bonded to bromine. Similarly, the N 1s spectrum would provide information on the nitrogen atoms within the quinazoline ring system.

A study on the threshold photoelectron spectra of quinazoline and its isomers, quinoxaline (B1680401) and cinnoline, has provided valuable data on their electronic structure and adiabatic ionization energies. researchgate.net While this study did not include this compound, the findings serve as a crucial reference. The substitution with two bromine atoms would be expected to significantly influence the electronic structure and ionization energies due to the inductive and resonance effects of the halogen atoms. The high electronegativity of bromine would likely lead to shifts in the binding energies of the adjacent carbon atoms, which would be quantifiable by XPS.

Computational Chemistry and Theoretical Modeling of 4,7 Dibromoquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of a molecule. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. scienceopen.comscienceopen.com

For 4,7-Dibromoquinazoline, DFT calculations at a level like B3LYP with a basis set such as 6-31G* would be a common starting point to optimize the molecule's geometry. researchgate.net This process determines the most stable three-dimensional arrangement of its atoms, providing key data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a variety of electronic properties can be calculated to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is likely to interact with other charged or polar species.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying potential sites for nucleophilic or electrophilic attack.

These quantum descriptors are powerful tools for predicting how this compound will behave in chemical reactions. nih.gov For instance, the locations of the bromine atoms and nitrogen atoms create distinct regions of electrostatic potential that guide interactions with reagents.

Table 1: Representative Theoretical Data for Quinazoline (B50416) Derivatives

ParameterDescriptionTypical Predicted Value/Result
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability4.0 to 5.5 eV
Dipole MomentMeasure of the net molecular polarity2.0 to 4.0 Debye
Most Negative ESPSite for electrophilic attack (e.g., quinazoline nitrogen atoms)-40 to -60 kcal/mol

Note: The values in this table are illustrative, based on calculations for related quinazoline structures, and represent the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, it is not entirely static. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. nih.govlongdom.org

MD simulations treat atoms as classical particles moving according to a "force field" (e.g., AMBER, CHARMM), which is a set of equations and parameters that approximate the potential energy of the system. mdpi.com A simulation generates a trajectory of atomic positions and velocities, from which thermodynamic and structural properties can be analyzed. umn.edu

For this compound, MD simulations can be used to:

Analyze Intermolecular Interactions: By simulating multiple molecules in a box (representing a liquid or solid state), one can study how they interact. utwente.nl This includes identifying and quantifying π-π stacking interactions between the quinazoline rings and halogen bonding involving the bromine atoms. nih.gov

Study Solvation: Placing the molecule in a simulated solvent (like water or an organic solvent) reveals how solvent molecules arrange around the solute and calculates the free energy of solvation. This is critical for understanding solubility and predicting reaction outcomes in solution. mit.edu

Perform Conformational Sampling: Although the quinazoline core is planar, substituents could introduce flexibility. For derivatives of this compound with flexible side chains, MD simulations are essential for exploring the accessible conformational space to identify the most stable conformers. nih.govnih.gov

Reaction Pathway and Mechanism Prediction via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, complementing experimental studies by identifying transient intermediates and transition states that are difficult to observe directly. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the bromine positions, computational methods can map out the entire potential energy surface.

The process typically involves:

Reactant and Product Optimization: The geometries of reactants and products are optimized, usually with DFT.

Transition State (TS) Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. Methods like the Nudged Elastic Band (NEB) or string methods can generate an initial guess for the TS. rsc.org

Frequency Analysis: A frequency calculation is performed on the TS structure. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. scienceopen.com This allows for the determination of activation barriers (which relate to reaction rates) and reaction energies (which determine thermodynamic favorability). Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can even be used to explore numerous possible reaction pathways systematically to discover new or unexpected mechanisms. scienceopen.comnih.gov

Prediction and Analysis of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C) and coupling constants can be calculated using DFT methods, often with specialized basis sets. libretexts.org The GIAO (Gauge-Independent Atomic Orbital) method is standard for predicting NMR chemical shifts. Comparing calculated spectra with experimental ones can confirm a proposed structure or help assign complex spectra. nmrdb.orgschrodinger.com

Infrared (IR) Spectroscopy: Following a geometry optimization, a frequency calculation yields the vibrational modes of the molecule. cheminfo.org The frequencies and intensities of these modes correspond to the peaks in an IR spectrum. Calculated spectra are often scaled by an empirical factor to better match experimental results. This can help assign specific vibrational modes, such as C=N stretches in the quinazoline ring or C-Br stretches, to observed experimental bands. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. nih.gov These correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum, providing insight into the electronic transitions of the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Dibromo-Quinazoline Derivative

Spectroscopic TechniquePredicted Data (Illustrative)Typical Experimental DataAssignment
¹H NMRδ 8.5 ppm (singlet)δ 8.3-8.6 ppmAromatic H (e.g., H-5)
¹³C NMRδ 155 ppmδ 153-158 ppmAromatic C=N
IR1615 cm⁻¹1610-1625 cm⁻¹C=N stretching vibration
UV-Vis (TD-DFT)λ_max = 310 nmλ_max = 305-315 nmπ → π* transition

Note: Predicted values are representative and depend heavily on the level of theory and solvent model used. Experimental values are typical for this class of compounds.

Modeling of Electronic Properties Relevant to Material Science

The quinazoline scaffold is present in many functional materials, including organic light-emitting diodes (OLEDs) and semiconductors. mdpi.com Computational modeling can predict the electronic properties of this compound that are relevant to its potential use in material science.

Key properties that can be modeled include:

Ionization Potential and Electron Affinity: These are calculated from the energy difference between the neutral molecule and its cation or anion, respectively. They are fundamental to understanding charge injection and transport in electronic devices.

Reorganization Energy: This parameter quantifies the geometric relaxation energy upon addition or removal of an electron. A low reorganization energy is desirable for efficient charge transport in organic semiconductor materials.

By modifying the this compound structure in silico (e.g., by adding different substituent groups) and calculating these properties, researchers can rationally design new materials with tailored electronic characteristics before undertaking costly and time-consuming synthesis. rsc.org

Ligand-Metal Interaction Studies in Coordination Complexes

The nitrogen atoms in the quinazoline ring make it an excellent candidate for use as a ligand in coordination chemistry. libretexts.org Computational methods are widely used to study the structure, bonding, and properties of the resulting metal complexes. umn.edufrontiersin.org

For a potential complex of this compound with a transition metal (e.g., Cu(II), Ni(II), Pd(II)), DFT calculations can provide detailed insights: frontiersin.org

Coordination Geometry: The geometry of the metal complex can be optimized to determine the preferred coordination number and arrangement (e.g., tetrahedral, square planar, octahedral). rsc.org

Metal-Ligand Bonding: The nature of the bond between the metal and the quinazoline nitrogen atoms can be analyzed. NBO analysis can quantify the charge transfer from the ligand to the metal. The Quantum Theory of Atoms in Molecules (QTAIM) can characterize the bond as predominantly ionic or covalent.

Spectroscopic Properties: TD-DFT can predict the UV-Vis spectrum of the complex, helping to assign metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Stability Constants: While computationally demanding, the binding free energy of the ligand to the metal ion can be calculated to estimate the stability of the complex in solution. researchgate.net

Exploration of 4,7 Dibromoquinazoline in Organic Electronics and Material Science

Role as a Building Block for Organic Semiconductor Materials

The 4,7-dibromoquinazoline molecule serves as a fundamental building block for the creation of more complex organic semiconductor materials. The two bromine atoms at the 4 and 7 positions are strategically located for functionalization, allowing for the extension of the π-conjugated system and the tuning of the molecule's electronic properties. This dual functionality is key to its utility in designing both small molecules and large polymer chains for various electronic devices.

The transformation of this compound into advanced semiconductor materials is primarily achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly straightforward and effective method for this purpose. rsc.org This reaction allows for the introduction of various aryl or heteroaryl groups at the 4 and 7 positions, effectively replacing the bromine atoms.

By carefully selecting the coupling partners, chemists can design a wide range of donor-acceptor (D-A) type molecules. In this design, the electron-deficient quinazoline (B50416) core acts as the acceptor unit, while the newly introduced substituents can function as electron-donating units. This D-A architecture is a classic and powerful strategy for creating fluorescent molecules with tunable properties suitable for organic electronics. nih.gov The synthesis involves reacting this compound with appropriate boronic acids or esters in the presence of a palladium catalyst and a base. This modular approach enables the creation of a library of compounds with systematically varied structures and electronic characteristics, forming the basis for new conjugated polymers and small molecules.

The photophysical properties of materials derived from this compound are central to their function in electronic devices. By attaching different electron-donating groups to the 4 and 7 positions of the quinazoline acceptor core, a series of fluorescent compounds with a wide range of emission colors can be produced. nih.gov

Research into a series of such compounds, where various amino donors were attached to a quinazoline acceptor, has demonstrated that the emission spectra can be tuned to cover a wide portion of the visible spectrum, from 414 nm to 597 nm in cyclohexane (B81311) solutions. nih.govnih.gov The choice of the donor group and its position on the quinazoline ring significantly influences the absorption and emission maxima. For instance, compounds with a donor at the 4-position have been shown to exhibit high photoluminescence quantum yields (PLQY), with some reaching over 80%. nih.govnih.gov In contrast, substitution at the 7-position can also yield efficient emitters, with one derivative showing a PLQY of 43.32%. nih.gov

These materials often exhibit strong emissions not only in solution but also in aggregated states such as thin films, which is a crucial characteristic for device fabrication. nih.govnih.gov Furthermore, many of these donor-acceptor quinazolines display solvatochromism, where the color of the emitted light changes with the polarity of the solvent, indicating a significant change in the dipole moment upon photoexcitation. rsc.org This property underscores the intramolecular charge transfer (ICT) character of these molecules, which is fundamental to their application in optoelectronics.

Below is an interactive table summarizing the photophysical properties of representative 4- or 7-donor substituted quinazoline derivatives in cyclohexane.

Compound (Substituent at position)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [nm]Photoluminescence Quantum Yield (PLQY) [%]
Compound 2 (MPA at pos. 4)3994141587.59
Compound 7 (MPA at pos. 7)4004585843.32
Compound 8 (DPA at pos. 7)41151910815.01
Compound 9 (POZ at pos. 7)456533771.83
Compound 10 (Cz at pos. 7)4365971612.15

Data sourced from a study on quinazoline-based fluorophores. nih.gov MPA = N-methyl-N-phenylaniline, DPA = N,N-diphenylamine, POZ = 10H-phenoxazine, Cz = 9H-carbazole.

Integration into Organic Electronic Device Architectures

The unique properties of materials derived from this compound make them suitable candidates for integration into various organic electronic devices. Their tunable fluorescence, charge-transport capabilities, and thermal stability are key attributes for creating high-performance components.

Quinazoline derivatives have been successfully employed as active materials in Organic Light-Emitting Diodes (OLEDs). Specifically, fluorescent compounds synthesized from precursors like this compound have been used as the emissive layer. For example, blue-emitting OLEDs have been fabricated using a quinazoline derivative with a donor group at the 7-position as the active layer. nih.govnih.gov The performance of these devices highlights the potential of this class of materials in display and lighting technologies.

Beyond their role as emitters, the versatile electronic nature of quinazoline-based compounds allows them to function as host materials in phosphorescent OLEDs (PhOLEDs) or as emitters exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.org Quinazoline-based hosts have been used in red PhOLEDs that achieved a high external quantum efficiency (EQE) of 19.2%. beilstein-journals.org Moreover, TADF emitters based on the quinazoline scaffold have led to green and yellow OLEDs with EQEs ranging from 17.6% to 20.5%. beilstein-journals.org The ability to tune the energy levels of these materials through synthetic modification at the 4 and 7 positions is critical for optimizing charge balance and energy transfer within the OLED device stack, ultimately leading to higher efficiencies. beilstein-journals.org

While the donor-acceptor structures derived from this compound are primarily designed for optoelectronic applications like OLEDs, the broader family of quinazoline-based materials has been explored for use in Organic Field-Effect Transistors (OFETs). OFETs require materials with high charge carrier mobility for efficient device operation.

Direct applications of materials synthesized from this compound in OFETs are not extensively documented in current literature. However, related, more complex quinazoline-based structures have shown promise. For instance, copolymers incorporating a pyrimido[4,5-g]quinazoline-4,9-dione unit, a larger fused-ring system, have been synthesized and tested in organic thin-film transistors (OTFTs). rsc.org These polymers demonstrated characteristic p-type semiconductor behavior, transporting positive charge carriers (holes), and achieved hole mobilities of up to 6.4 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org This indicates that the quinazoline scaffold can be incorporated into polymeric semiconductors capable of charge transport, suggesting a potential, though yet underexplored, avenue for derivatives of this compound in transistor applications.

The application of materials directly derived from this compound in organic photovoltaic (OPV) devices is an area that remains largely in the exploratory phase. The fundamental requirement for an efficient OPV is a material system, typically a blend of an electron donor and an electron acceptor, that can absorb light to generate excitons and then efficiently separate these excitons into free charges.

Currently, there is limited specific research demonstrating the use of small molecules or polymers synthesized from this compound in high-performance solar cells. However, the potential exists, given that related nitrogen-containing heterocyclic compounds like quinolines and quinoxalines are actively being investigated for photovoltaic applications. nih.govnih.gov Furthermore, theoretical studies have predicted that a two-dimensional covalent organic framework (COF) based on a quinazoline structure could be an excellent material for photovoltaics, possessing a suitable direct band-gap of 1.18 eV and strong optical absorption. nih.gov While this does not involve the direct use of this compound as a monomer, it supports the premise that the quinazoline core has favorable electronic properties for solar energy conversion applications.

While this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, a comprehensive review of current scientific literature does not reveal direct, extensive research on its specific applications in advanced functional materials such as sensors and smart textiles. The available body of research primarily focuses on the broader class of quinazoline derivatives for these applications, often synthesized from different starting materials.

The exploration of functional materials often involves the strategic incorporation of specific molecular scaffolds to achieve desired properties. Quinazoline derivatives, in general, have been investigated for their potential in various material science applications due to their rigid, planar structure and tunable electronic properties. These characteristics are advantageous for creating materials with specific optical and electronic behaviors, which are crucial for the development of sensors and responsive textiles.

However, translating the potential of the general quinazoline structure to the specific utility of this compound requires dedicated research. The bromine atoms at the 4 and 7 positions offer reactive sites for further chemical modifications, such as cross-coupling reactions. This functionality is theoretically a key advantage, as it would allow for the systematic tuning of the molecule's electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups could be explored to modulate the fluorescence or conductivity of resulting materials.

Despite this synthetic potential, the scientific community has yet to publish detailed studies that specifically leverage this compound for the creation of sensors or for integration into smart textile systems. Research in these areas tends to highlight other quinazoline-based compounds or different heterocyclic systems altogether.

Consequently, a detailed discussion, including data tables and specific research findings on the application of this compound in sensors and smart textiles, cannot be provided at this time due to the absence of such information in the peer-reviewed literature. Future research may yet uncover the potential of this specific compound in these advanced material applications, building upon the foundational knowledge of quinazoline chemistry.

Coordination Chemistry and Ligand Design with 4,7 Dibromoquinazoline Derivatives

Principles of Quinazoline-Based Ligand Synthesis and Coordination

The synthesis of quinazoline-based ligands often begins with foundational synthetic routes developed over the last century. orientjchem.org A common strategy involves the reaction of anthranilic acid derivatives with amides or other nitrogen-containing reagents. orientjchem.orgnih.gov For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be achieved by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov Similarly, acylhydrazone quinazolines have been synthesized through the condensation of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with aromatic aldehydes. nih.gov

In recent years, transition-metal-catalyzed reactions have become indispensable for synthesizing complex quinazoline (B50416) derivatives. nih.govnih.govfrontiersin.org These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches. nih.gov For example, copper-catalyzed one-pot tandem reactions have been employed for the synthesis of various quinazoline derivatives. nih.gov The bromine atoms on the 4,7-dibromoquinazoline ring are particularly amenable to reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling the introduction of a wide array of functional groups. This allows for the systematic modification of the ligand's steric and electronic properties, which in turn influences the coordination behavior and the properties of the resulting metal complexes.

Coordination of quinazoline ligands to metal centers typically occurs through one or both of the nitrogen atoms of the pyrimidine (B1678525) ring. orientjchem.orgiucr.orgresearchgate.net The specific coordination mode is influenced by the substituents on the quinazoline core, the nature of the metal ion, and the presence of other ligands. iucr.orgresearchgate.net For example, in complexes of quinazolin-4(3H)-one, coordination occurs via the nitrogen atom ortho to the carbonyl group. iucr.orgresearchgate.net

Complexation with Transition Metals and Main Group Elements

Quinazoline derivatives have demonstrated the ability to form stable complexes with a wide range of transition metals and main group elements. Research has shown complexation with transition metals such as cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), mercury(II), and manganese(II). orientjchem.orgiucr.orgrsc.org The interaction of halogenated quinazoline derivatives with these metal ions has led to the formation of mononuclear complexes. rsc.org

The nature of the metal and the ligand framework dictates the stoichiometry and structure of the resulting complex. For example, the reaction of quinazolin-4(3H)-one with cadmium bromide (CdBr₂) and mercury chloride (HgCl₂) results in the formation of chain polymers with the formula [MX₂(quinoz)], where the metal cations are five-coordinate. iucr.org In contrast, its reaction with cadmium iodide (CdI₂) yields a discrete tetrahedral complex, [CdI₂(quinoz)₂]. iucr.org The versatility of the quinazoline scaffold allows it to bind to metals in various oxidation states. nih.govacademicjournals.org The ability of transition metals to exist in multiple oxidation states is a key feature of their coordination chemistry, influencing the electronic and reactive properties of their complexes. nih.gov

The complexation is not limited to transition metals. While less common, quinazoline ligands can also coordinate to main group elements, where the coordination geometry is often predicted by VSEPR theory. wikipedia.org The principles governing these interactions are similar, involving the donation of electron pairs from the nitrogen atoms of the quinazoline ligand to the empty orbitals of the central atom.

Structural Elucidation of Coordination Complexes (e.g., Coordination Modes, Geometries)

The coordination number and geometry of the metal ion are determined by factors such as the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. wikipedia.orglibretexts.org Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.org

For example, in complexes with quinazolin-4(3H)-one, cadmium(II) can adopt an almost trigonal-bipyramidal coordination environment, while mercury(II) can have a more distorted geometry. iucr.org A discrete tetrahedral complex has also been observed for cadmium(II) with this ligand. iucr.org In a binuclear copper(II) complex with the related 4,7-dichloroquinoline (B193633) ligand, each copper ion adopts a strongly distorted square pyramidal coordination geometry. mdpi.com Histidine, which can act as a bidentate or tridentate ligand, often forms octahedral coordination geometries with divalent transition metal ions in dimeric complexes. nih.gov

The coordination mode of the quinazoline ligand itself can also vary. It can act as a monodentate ligand, coordinating through one of the nitrogen atoms, or as a bridging ligand, connecting two metal centers. The specific mode of coordination is often influenced by the substituents on the quinazoline ring. iucr.orgresearchgate.net

Coordination NumberMolecular GeometryExample Complex Fragment
4Tetrahedral[CdI₂(quinoz)₂]
4Square Planar-
5Trigonal Bipyramidal[CdBr₂(quinoz)]n
5Square Pyramidal[Cu(4,7-dichloroquinoline)₂Br₂]₂
6Octahedral-

Electronic and Redox Properties of Quinazoline Metal Complexes

The electronic properties of quinazoline metal complexes are governed by the interplay between the metal d-orbitals and the ligand orbitals. nih.gov These interactions can give rise to interesting optical and redox properties. wikipedia.org The nature of the ligand, including substituents on the quinazoline ring, can significantly influence the electronic structure and, consequently, the color and reactivity of the complex. escholarship.org

Many transition metal complexes are redox-active, meaning they can undergo reversible oxidation and reduction processes. nih.gov The redox potential of a complex is a measure of its tendency to gain or lose electrons and can be tuned by modifying the ligand environment. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the quinazoline ligand can shift the redox potentials of the metal center.

In some cases, the ligand itself can be redox-active, participating directly in the electron transfer processes. escholarship.orgmdpi.com This can lead to complexes with multiple accessible redox states. In a study of a binuclear copper(II) complex with 4,7-dichloroquinoline, an internal redox process was observed where the metal is slightly reduced at the expense of partial oxidation of the bromide ligands. unimi.it This highlights the non-innocent behavior that halogenated ligands can exhibit. The electronic properties of such complexes can be investigated using techniques like cyclic voltammetry and UV-Vis spectroscopy. nih.gov

Complex TypeMetal CenterObserved Redox BehaviorRelevant Technique
Ferroin [Fe(phen)₃]²⁺Fe(II)/Fe(III)Reversible oxidation at +1.06 VCyclic Voltammetry
Cu-dichloroquinolineCu(II)/Cu(I)Internal metal reduction and ligand oxidationMagnetic Susceptibility
Fe-corrole dimerFe(III)Two reversible redox processes separated by 230 mVCyclic Voltammetry

Design of Bifunctional and Multidentate Quinazoline Ligands

The term "bifunctional ligand" refers to a molecule that contains two distinct functional parts: a coordinating group that binds to a metal ion and a separate functional group that can be used for another purpose, such as conjugation to a biomolecule. nih.gov Multidentate ligands are molecules that can bind to a metal ion through two or more donor atoms.

The this compound scaffold is an excellent platform for the design of both bifunctional and multidentate ligands. The two bromine atoms can be selectively functionalized using orthogonal chemical reactions. For example, one bromine atom could be replaced with a group designed to recognize a specific biological target, while the other is modified to enhance the coordination properties of the ligand.

By introducing additional coordinating groups at the 4 and/or 7 positions, this compound can be converted into a multidentate ligand. For example, substitution of the bromine atoms with groups containing nitrogen, oxygen, or sulfur donors can lead to ligands that can form highly stable chelate complexes with metal ions. nih.gov The design of such ligands allows for precise control over the coordination geometry and reactivity of the resulting metal complex. nih.gov This strategy has been used to create ligands that can stabilize unusual oxidation states or promote specific catalytic reactions. The synthesis of a multidentate ligand could involve, for instance, a Suzuki coupling to introduce pyridine (B92270) rings at the 4 and 7 positions, creating a tetradentate ligand capable of forming a stable complex with a transition metal.

Catalytic Applications Involving 4,7 Dibromoquinazoline Systems

Quinazoline-Based Catalysts in Organic Transformations

The versatility of the quinazoline (B50416) structure allows for its incorporation into both soluble (homogeneous) and insoluble (heterogeneous) catalyst systems. This adaptability makes them valuable for a wide range of synthetic applications, from fine chemical production to the development of more sustainable chemical processes.

Homogeneous Catalysis

In homogeneous catalysis, quinazoline derivatives are often employed as ligands that coordinate with a central metal atom, such as iridium, manganese, or nickel. frontiersin.orgnih.gov These metal-ligand complexes are soluble in the reaction medium, allowing for high catalytic activity and selectivity under mild conditions. For instance, manganese complexes incorporating NNN-tridentate ligands, which can be analogous to quinazoline systems, have been developed for acceptorless dehydrogenative coupling (ADC) reactions. nih.gov Similarly, singlet diradical Nickel(II) complexes with diamine ligands have been used to catalyze C-N cross-coupling reactions, offering an alternative to more expensive noble metal catalysts. frontiersin.orgnih.gov The electronic properties of the quinazoline ligand can be fine-tuned by adding substituents, thereby influencing the catalytic activity and selectivity of the metal center.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, quinazoline-based catalytic moieties have been immobilized on solid supports. mdpi.com This approach combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. Common solid supports include:

Metal-Organic Frameworks (MOFs) : MOFs like the cobalt-based Zeolite Imidazolate Framework (ZIF-67) have been used as heterogeneous catalysts for reactions such as the synthesis of other quinazoline molecules. nih.gov The porous structure of MOFs allows for the dispersion of active catalytic sites, mimicking a homogeneous environment in a solid matrix. rsc.org

Magnetic Nanoparticles : Functionalized magnetic nanoparticles (e.g., Fe₃O₄) can be coated with silica (B1680970) and modified to anchor catalytic complexes. researchgate.netbohrium.com These catalysts are easily separated from the reaction mixture using an external magnet, facilitating simple recovery and reuse. researchgate.net

Porous Materials : High-surface-area materials like MCM-41 mesoporous silica can serve as excellent supports for immobilizing palladium complexes. mdpi.com These supported catalysts have demonstrated high activity and stability in reactions such as carbonylative coupling. mdpi.com

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For quinazoline-based catalysts, mechanistic studies often reveal a series of fundamental steps. In many transition-metal-catalyzed reactions, the cycle involves:

Oxidative Addition : The metal center of the catalyst adds to a substrate, increasing its oxidation state. For example, in a palladium-catalyzed cross-coupling reaction, the Pd(0) catalyst adds to an aryl halide. mdpi.com

Transmetalation or Ligand Exchange : A second substrate coordinates to the metal center.

Reductive Elimination : The two substrates couple, forming the desired product and regenerating the active catalytic species.

In the case of acceptorless dehydrogenative coupling (ADC) reactions catalyzed by manganese or iron complexes, the mechanism typically begins with the dehydrogenation of an alcohol to an aldehyde. frontiersin.orgnih.gov This is followed by condensation with another reactant (e.g., an amine or amide) and subsequent cyclization and aromatization to form the final product, releasing hydrogen gas and water as the only byproducts. frontiersin.orgnih.gov Similarly, iron-catalyzed C(sp³)-H oxidation involves the generation of an iminium species, followed by ring closure and aromatization through oxidation. nih.gov

Catalytic Performance in Specific Reactions

Quinazoline-based catalytic systems have demonstrated effectiveness in a range of important organic reactions, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as oxidation reactions.

C-C and C-N Bond Formation: Halogenated quinazolines, including derivatives like 2,4-dichloroquinazoline, serve as versatile substrates in metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. nih.govmdpi.com While the quinazoline is the substrate here, the reactions highlight the types of transformations that quinazoline-ligated catalysts could facilitate. These reactions include:

Suzuki-Miyaura Coupling : Palladium catalysts are used to couple halogenated quinazolines with organoboron compounds. nih.gov

Sonogashira Coupling : A combination of palladium and copper catalysts is used to form bonds between halogenated quinazolines and terminal alkynes. nih.govmdpi.com

Negishi Coupling : Palladium or nickel catalysts facilitate the reaction between halogenated quinazolines and organozinc reagents. mdpi.com

Kumada Coupling : Palladium or nickel catalysts are used for the cross-coupling of Grignard reagents with haloquinazolines. nih.gov

The table below summarizes the performance of various catalytic systems in C-C and C-N bond-forming reactions.

Reaction TypeCatalyst SystemSubstratesYieldReference
C-N Cross-CouplingSinglet diradical Ni(II) complex2-bromobenzylamine and benzamides23–78% frontiersin.orgnih.gov
Carbonylative Coupling[MCM-41-2P-Pd(OAc)₂]2-aminobenzamides and aryl iodides62–91% mdpi.com
Oxidative CouplingPd(PPh₃)₂Cl₂ / Cu(OAc)₂Anthranilamides, isocyanides, and arylboronic acidsModerate to excellent mdpi.com

Oxidation Reactions: Quinazoline-based systems are also involved in oxidation catalysis. For example, copper-catalyzed aerobic oxidative coupling reactions are used for the synthesis of quinazoline derivatives from various starting materials. mdpi.com In these reactions, molecular oxygen often serves as the terminal oxidant, making the process environmentally friendly. mdpi.comnih.gov Iron-catalyzed C(sp³)-H oxidation provides another route to quinazolines, using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.comnih.gov

Catalyst Reusability and Stability Studies

A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for sustainable and cost-effective industrial processes. nih.gov

Magnetic Nanocatalysts : Catalysts supported on magnetic nanoparticles have been shown to be recyclable for multiple runs (often four or more) with only a minimal loss of catalytic activity. researchgate.net They can be easily separated from the reaction medium using a magnet. researchgate.netresearchgate.net

MOF-Based Catalysts : Cobalt-based ZIF-67 has been demonstrated to be regenerable and recyclable without a significant decrease in its catalytic potency. nih.gov

Immobilized Palladium Catalysts : The [MCM-41-2P-Pd(OAc)₂] catalyst can be recovered by simple filtration and has been reused up to eight times without a significant loss of activity. mdpi.com

Manganese Oxide Catalysts : Heterogeneous catalysts like α-MnO₂ can be separated by centrifugation and reused with no loss in catalytic activity. frontiersin.org

The table below presents data on the reusability of several heterogeneous catalysts.

CatalystSupportReactionNumber of CyclesOutcomeReference
Pd(OAc)₂MCM-41 Mesoporous SilicaCarbonylative Coupling8No significant loss of activity mdpi.com
α-MnO₂None (nanoparticles)Cascade Synthesis of QuinazolinesMultipleNo loss in catalytic activity frontiersin.org
ZIF-67Metal-Organic FrameworkCyclization ReactionsMultipleNo significant degradation in potency nih.gov
Copper ComplexMagnetic Graphene OxideThree-component synthesis of quinazolines4No notable degradation in performance researchgate.net
SBA-15@ELAMesoporous SilicaSynthesis of 4-oxo-dihydroquinazolinone6No significant loss of activity nih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in biological systems?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Obtain institutional approval for animal/human tissue use.
  • Disclose cytotoxicity data (e.g., LD₅₀ in animal models) in publications.
  • Follow ICMJE standards for reporting chemical safety and handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.